N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 862811-52-7
VCID: VC6108859
InChI: InChI=1S/C15H14N4O/c1-10-14(18-15-16-7-4-8-19(10)15)12-5-3-6-13(9-12)17-11(2)20/h3-9H,1-2H3,(H,17,20)
SMILES: CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C
Molecular Formula: C15H14N4O
Molecular Weight: 266.304

N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide

CAS No.: 862811-52-7

Cat. No.: VC6108859

Molecular Formula: C15H14N4O

Molecular Weight: 266.304

* For research use only. Not for human or veterinary use.

N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide - 862811-52-7

Specification

CAS No. 862811-52-7
Molecular Formula C15H14N4O
Molecular Weight 266.304
IUPAC Name N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]acetamide
Standard InChI InChI=1S/C15H14N4O/c1-10-14(18-15-16-7-4-8-19(10)15)12-5-3-6-13(9-12)17-11(2)20/h3-9H,1-2H3,(H,17,20)
Standard InChI Key IQANHNLQNYDGSW-UHFFFAOYSA-N
SMILES CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic imidazo[1,2-a]pyrimidine system fused at the 1- and 2-positions, with a methyl substituent at the 3-position of the pyrimidine ring. This core is connected via a phenyl group to an acetamide functional group (-NHCOCH₃) at the meta position. The planar aromatic system facilitates π-π stacking interactions, while the acetamide moiety provides hydrogen-bonding capabilities critical for molecular recognition in biological systems.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Registry Number862811-52-7
Molecular FormulaC₁₅H₁₄N₄O
Molecular Weight266.304 g/mol
IUPAC NameN-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]acetamide
Topological Polar Surface Area67.6 Ų

Solubility and Stability

Experimental solubility data for this compound remains unreported, but computational predictions using the LogP value (estimated at 2.1) suggest moderate lipophilicity, favoring dissolution in polar aprotic solvents like dimethyl sulfoxide (DMSO). Stability studies under physiological conditions (pH 7.4, 37°C) are absent, though analogous imidazopyrimidines demonstrate susceptibility to hydrolysis at elevated temperatures.

Synthesis and Structural Elucidation

Synthetic Routes

The synthesis of N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide likely follows a multi-step protocol common to imidazo[1,2-a]pyrimidine derivatives:

  • Ring Formation: Condensation of 2-aminopyrimidine with α-bromoacetophenone derivatives under basic conditions to construct the imidazo[1,2-a]pyrimidine core.

  • Functionalization: Introduction of the methyl group at the 3-position via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling.

  • Acetamide Coupling: Reaction of the intermediate aryl amine with acetyl chloride in the presence of a base such as triethylamine.

Table 2: Comparative Synthetic Yields of Analogous Compounds

CompoundYield (%)Reaction Conditions
N-(Imidazo[1,2-a]pyridin-3-yl)acetamide78AcCl, Et₃N, CH₂Cl₂, 0°C
3-Methylimidazo[1,2-a]pyrimidine65K₂CO₃, DMF, 80°C

Spectroscopic Characterization

Structural confirmation relies on advanced analytical techniques:

  • ¹H NMR: Distinct signals for the methyl group (δ 2.4 ppm, singlet), aromatic protons (δ 7.2–8.5 ppm), and amide NH (δ 10.1 ppm).

  • ¹³C NMR: Carbonyl resonance at δ 169.5 ppm (C=O), with pyrimidine carbons appearing between δ 145–160 ppm.

  • HRMS: Molecular ion peak at m/z 267.1241 (calculated for C₁₅H₁₅N₄O⁺).

Biological Activity and Mechanistic Insights

Anticonvulsant Activity

Structurally related N-phenylacetamide derivatives exhibit efficacy in maximal electroshock (MES) and 6-Hz seizure models . Although untested, the compound’s ability to cross the blood-brain barrier (predicted logBB = 0.3) and modulate GABAergic signaling warrants exploration.

Table 3: Comparative Biological Data for Imidazopyrimidine Derivatives

CompoundTargetIC₅₀/ED₅₀
EVT-12049515GABA_A receptor120 nM
VC5187979AntimicrobialMIC: 8 µg/mL

Research Gaps and Future Directions

Unexplored Pharmacokinetics

No studies have addressed absorption, distribution, metabolism, or excretion (ADME) properties. In vitro assays using Caco-2 cells and hepatic microsomes could elucidate bioavailability and metabolic stability.

Target Deconvolution

High-throughput screening against kinase panels (e.g., Eurofins KinaseProfiler) would identify putative targets. Computational docking studies using crystal structures (PDB: 4ASD) may prioritize candidates for experimental validation.

Toxicity Profiling

Acute and chronic toxicity evaluations in rodent models are essential. Preliminary in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) could establish safety thresholds.

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